molecular formula C11H7BrClNO4 B8157951 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate

Cat. No.: B8157951
M. Wt: 332.53 g/mol
InChI Key: FQNHCDXPQVNVIS-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate is a chemical compound with the molecular formula C11H7BrClNO4 It is a derivative of benzoic acid, featuring a bromine and chlorine atom attached to the benzene ring, and a 2,5-dioxopyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate typically involves a multi-step processThe reaction conditions often involve the use of solvents like toluene and reagents such as aliphatic secondary amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other molecules through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex molecules with extended conjugation.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets. For instance, it can selectively degrade proteins like KRAS G12D/V and MDM2, suppressing their signaling pathways without causing non-specific cytotoxic effects . This targeted degradation occurs through a process that bypasses the need for ubiquitination and E3 ligase involvement.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2-bromoacetate
  • 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
  • 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

Uniqueness

Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-bromo-5-chlorobenzoate stands out due to its specific substitution pattern on the benzene ring, which imparts unique chemical reactivity and biological activity. Its ability to selectively degrade certain proteins makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-bromo-5-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO4/c12-7-3-6(4-8(13)5-7)11(17)18-14-9(15)1-2-10(14)16/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNHCDXPQVNVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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